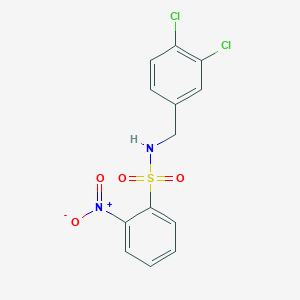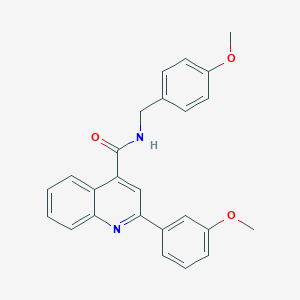
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and benzenesulfonamide precursors. The dichlorobenzyl group could potentially be introduced via a nucleophilic aromatic substitution reaction, and the nitro group could be added using a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzenesulfonamide groups), polar bonds (from the nitro and sulfonamide groups), and halogen atoms (the two chlorines). The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide” could participate in a variety of chemical reactions. The nitro group could be reduced to an amine, the sulfonamide could undergo hydrolysis, and the dichlorobenzyl group could participate in further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings and polar functional groups. It would likely be soluble in polar solvents due to the presence of the nitro and sulfonamide groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations :
- 2- and 4-Nitrobenzenesulfonamides, including derivatives like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, are used in the smooth alkylation of primary amines, leading to N-alkylated sulfonamides. These are then deprotected to yield secondary amines (Fukuyama, Cheung, & Jow, 1995).
- Base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides leads to benzhydrylamines, crucial intermediates for synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).
- N,N-dichloro-2-nitrobenzenesulfonamide acts as an electrophilic nitrogen source for diamination of alpha,beta-unsaturated ketones (Pei, Wei, Chen, Headley, & Li, 2003).
Biological Applications :
- Certain derivatives of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide have been explored for their bacterial biofilm inhibition properties and cytotoxicity. Specific derivatives displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Analytical Chemistry :
- Nitrobenzenesulfonamides, including variants like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, are used in the development of analytical methods. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been synthesized and used as an oxidizing titrant in various analyses (Gowda et al., 1983).
Pharmacological Potential :
- Research has explored the potential of nitrobenzenesulfonamides in developing novel hypoxic cell selective cytotoxic agents, indicating their potential in targeted cancer therapies (Saari et al., 1991).
Material Science :
- The compound has been studied for its conformational properties in various phases, which is crucial for understanding its applications in material science and molecular design (Giricheva et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSECWRJDKHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-bis(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457228.png)
![Isopropyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457232.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenoxy)propan-1-one](/img/structure/B457234.png)

![N-(4-cyanophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457236.png)
![N-(4-chloro-2-fluorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B457237.png)
![N-(3-chlorophenyl)-2-[4-(difluoromethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B457238.png)

![Isopropyl 4-(4-sec-butylphenyl)-2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B457240.png)
![2-fluoro-N-{2-[(2-fluorobenzoyl)amino]-5-methylphenyl}benzamide](/img/structure/B457241.png)



![2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B457247.png)